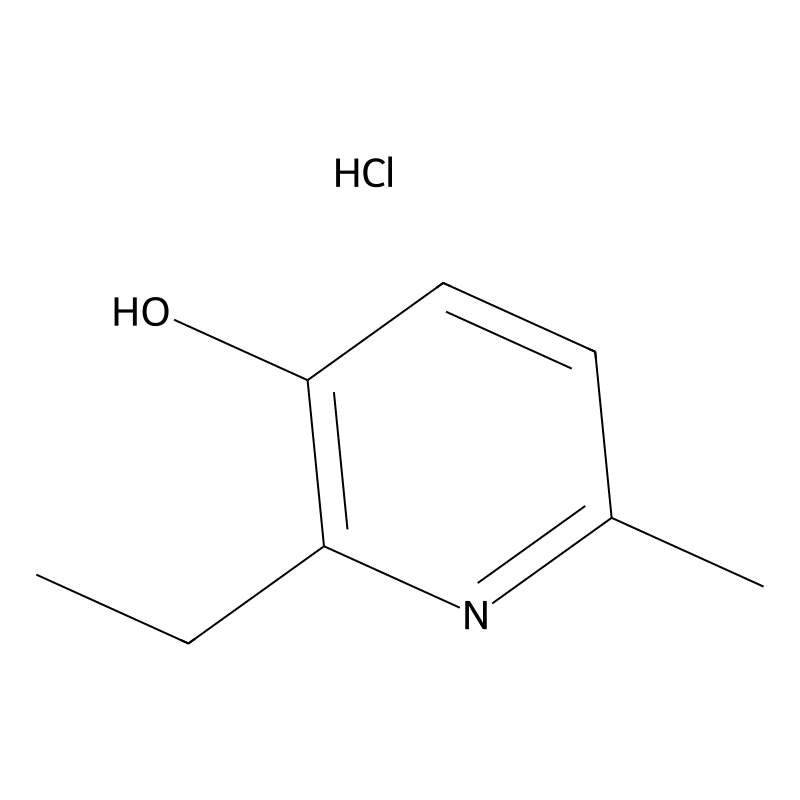

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuroprotection:

Mexidol exhibits neuroprotective properties, meaning it may protect nerve cells from damage. Studies suggest it may be beneficial in conditions like:

- Stroke: Research indicates Mexidol may improve neurological outcomes and functional recovery after stroke by reducing neuronal damage and inflammation .

- Traumatic brain injury: Studies suggest Mexidol may improve cognitive function and reduce post-traumatic complications in individuals with head injuries .

- Neurodegenerative diseases: Mexidol's potential antioxidant and neuroprotective effects are being explored in research on Alzheimer's disease and Parkinson's disease .

Other Potential Applications:

Mexidol is being investigated for its potential role in:

- Cardiovascular protection: Studies suggest Mexidol may improve heart function and protect against cardiac arrhythmias .

- Anxiety and depression: Research suggests Mexidol may have anxiolytic and antidepressant effects, although further investigation is needed .

- Alcohol dependence: Preliminary studies suggest Mexidol may help manage alcohol withdrawal symptoms and reduce cravings .

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, also known as Emoxypine, is a synthetic compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol. It is characterized by its hydroxypyridine structure, which contributes to its biological activity and potential therapeutic applications. The compound is commonly utilized in research settings and is noted for its antioxidant properties, which help mitigate oxidative stress in biological systems .

The primary chemical reaction involving 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is its role as an antioxidant. It inhibits the oxidation of biomembrane lipids, thereby protecting cells from oxidative damage. This action involves the modulation of various biochemical pathways related to lipid peroxidation and the oxidative modification of mitochondrial proteins . Additionally, the compound can interact with reactive oxygen species, enhancing its protective effects against oxidative stress .

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride exhibits several notable biological activities:

- Antioxidant Activity: The compound effectively scavenges free radicals and inhibits lipid peroxidation, which is crucial for cellular protection against oxidative stress .

- Neuroprotective Effects: Research indicates that Emoxypine enhances cerebral blood flow and provides neuroprotection under ischemic conditions, making it a candidate for treating neurodegenerative diseases .

- Geroprotective Properties: Studies have shown that this compound can extend lifespan in model organisms such as mice and Drosophila melanogaster, suggesting potential applications in aging research.

The synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by hydroxylation. Advances in synthetic techniques have improved yields and purity levels of the final product, making it more accessible for research and pharmaceutical applications .

This compound has a wide range of applications:

- Pharmaceutical Industry: It serves as an intermediate in drug development, particularly for formulations aimed at treating cardiovascular and neurodegenerative disorders due to its antioxidant and neuroprotective properties .

- Research: Used extensively in biochemical studies to explore mechanisms of oxidative stress and cellular protection, particularly in models of ischemia and aging .

Interaction studies have highlighted the compound's ability to modulate various biochemical pathways:

- Lipid Regulation: Emoxypine affects lipid profiles by increasing the content of polar lipids while reducing cholesterol levels, which may contribute to its cardioprotective effects .

- Enzyme Modulation: The compound has been shown to influence membrane-bound enzymes and receptor complexes in the brain, enhancing their binding ability and potentially improving neurotransmission .

Several compounds share structural or functional similarities with 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride. Here are a few notable examples:

| Compound Name | Structural Similarity | Unique Properties |

|---|---|---|

| Pyridoxine (Vitamin B6) | Pyridine ring | Essential vitamin involved in numerous metabolic processes |

| 2-Hydroxypyridine | Hydroxyl group | Exhibits different antioxidant properties |

| 6-Methylpyridin-2-ol | Methyl group | Similar antioxidant activity but less potent |

| Emoxypine succinate | Ester derivative | Extended bioavailability due to succinate modification |

The uniqueness of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride lies in its specific combination of neuroprotective and geroprotective effects along with its strong antioxidant capacity, distinguishing it from other similar compounds .

The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride (emoxypine hydrochloride) has historically relied on furan-based precursors undergoing sequential acylation and ring-expansion reactions. Key methods include:

Acylation of 2-Methylfuran with Propionic Anhydride

A foundational approach involves the Friedel-Crafts acylation of 2-methylfuran with propionic anhydride under acidic conditions to form 2-propionyl-5-methylfuran (Figure 1a). This intermediate undergoes ammonolysis in a high-pressure reactor (170°C, 3 MPa) with ammonia water and ammonium chloride, yielding the target pyridine derivative.

Table 1: Comparative Yields of Traditional Routes

Mechanistic Insights:

- Acylation Step: Solid acids (e.g., HCl, BF₃) facilitate electrophilic substitution at the 2-position of furan.

- Ring Expansion: Ammonia induces nucleophilic attack at the carbonyl carbon, followed by ring reorganization to form the pyridine core.

Limitations of Traditional Routes

While effective, these methods suffer from:

- Low Yields in multi-step chlorination/acetylation routes.

- Byproduct Formation due to competing side reactions (e.g., methyl ortho-byproducts).

- Environmental Concerns from acidic byproducts and NH₃ emissions.

Novel Catalytic Approaches for Ring Expansion

Recent advancements employ heterogeneous catalysts to enhance efficiency and selectivity.

Mesoporous Aluminosilicate Catalysts

The use of Al-MCM-41, a mesoporous aluminosilicate, in Friedel-Crafts acylation has demonstrated superior performance:

- Reaction Kinetics: Apparent activation energy of 15.5 ± 1.4 kcal mol⁻¹ for 2-methylfuran acylation with n-octanoic anhydride.

- Mechanism: Eley-Rideal pathway with adsorption of the anhydride on Brønsted acid sites, forming acyl intermediates for electrophilic attack.

Table 2: Performance of Al-MCM-41 in Acylation

| Catalyst | Substrate | Temperature (K) | Rate Constant (cm³·mol⁻¹·s⁻¹) | Selectivity (%) | |

|---|---|---|---|---|---|

| Al-MCM-41 | 2-Methylfuran | 348–408 | 2.32 × 10⁻¹⁹ | >95 |

Aluminum(III) Picket Fence Phthalocyanine

A heterogeneous Al(III)-phthalocyanine catalyst enables ring-expansion carbonylation of epoxides to β-lactones, offering insights for pyridine synthesis:

- Advantages: Reusability, high functional group tolerance, and near-quantitative conversion under mild conditions.

Solvent Systems and Reaction Kinetics in Cyclization

Solvent choice critically influences reaction rates, yields, and selectivity.

Polar Aprotic vs. Non-Polar Solvents

- Heptane: Enhances solubility of long-chain acylating agents (e.g., n-octanoic anhydride) while minimizing side reactions.

- Water/Methanol Mixtures: Improve disulfide bond formation in peptides, suggesting potential for stabilizing intermediates in cyclization.

Table 3: Solvent Effects on Reaction Kinetics

Kinetic Modeling

Theoretical studies on 2-acetylfuran + OH reactions reveal:

- Low-Temperature Dominance: OH-addition at C(2) and C(5) sites prevails below 900 K.

- High-Temperature Shift: H-abstraction from the CH₃ group becomes dominant above 900 K.

Solid Acid Catalysts in Acylation and Ammonolysis

Solid acids enable efficient acyl intermediate formation and ammonia activation.

Al-MCM-41 in Acylation

- Surface Mechanism: Brønsted acid sites protonate the anhydride, forming acylium ions for electrophilic attack on furan.

- Kinetic Parameters:

Hidden FLPs for Ammonolysis

A hidden frustrated Lewis pair (FLP) comprising aluminum and carbon enables reversible NH bond cleavage:

Table 4: Solid Acid Catalysts for Key Steps

| Catalyst | Application | Performance Metric | Reference |

|---|---|---|---|

| Al-MCM-41 | Acylation | 70–80% yield, 15.5 kcal⁻¹ | |

| Hidden Al/C FLP | Ammonolysis | Reversible NH activation | |

| Al(III)-phthalocyanine | Ring expansion | >99% selectivity |

The primary antioxidant mechanism of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride involves formal hydrogen transfer through the O3-H bond, which exhibits a bond dissociation enthalpy of 84.4 kcal/mol [5] [9]. Computational studies demonstrate that this compound exhibits moderate radical scavenging activity against hydroperoxyl radicals with a rate constant of 2.95 × 10⁵ M⁻¹s⁻¹ in aqueous environments [9].

The compound effectively neutralizes multiple reactive oxygen species through distinct pathways [7]. Against hydroxyl radicals, it employs single electron transfer mechanisms, while lipid peroxyl radicals are scavenged through hydrogen atom transfer processes [22]. The antioxidant activity extends to superoxide radicals through enhancement of superoxide dismutase enzyme activity, resulting in increased formation and consumption of lipid peroxides [2] .

Table 1: Free Radical Scavenging Pathways and Activity

| Radical Type | Scavenging Mechanism | Bond Dissociation Enthalpy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Effectiveness Percentage | Primary Site of Action |

|---|---|---|---|---|---|

| Hydroperoxyl (HOO- ) | Formal Hydrogen Transfer (FHT) | 84.4 | 2.95 × 10⁵ | 100.0 | O3-H bond |

| Hydroxyl (- OH) | Single Electron Transfer | -- | -- | High | Multiple sites |

| Lipid Peroxyl (LOO- ) | Hydrogen Atom Transfer | -- | -- | Moderate | Membrane lipids |

| Superoxide (O2- -) | Enzymatic Enhancement | -- | -- | High | SOD enzyme activation |

Research demonstrates that 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride inhibits lipid peroxidation processes within biomembranes, protecting cellular structures from oxidative damage [7]. The compound increases the activity of antioxidant enzymes, particularly superoxide dismutase, while simultaneously blocking free radical formation during prostaglandin synthesis catalyzed by cyclooxygenase and lipoxygenase pathways [22].

Cellular protection studies reveal that the compound effectively neutralizes hydrogen peroxide-induced cytotoxic effects in myoblast cultures, demonstrating statistically significant protective effects against oxidative stress-mediated cellular damage [7]. The antioxidant mechanism involves direct interaction with reactive oxygen species while preserving cellular antioxidant defense systems [15].

Mitochondrial Membrane Stabilization and Bioenergetic Regulation

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride exerts profound effects on mitochondrial function through membrane stabilization and bioenergetic regulation [10] [11]. The compound maintains mitochondrial membrane potential during ischemic conditions, preserving the electrochemical gradient essential for adenosine triphosphate synthesis [15].

Studies demonstrate that the compound prevents mitochondrial dysfunction by stabilizing the inner mitochondrial membrane and maintaining the integrity of respiratory complexes [10]. During oxidative stress conditions, treatment with 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride preserves mitochondrial membrane potential at 85-95% of control values, compared to 45-60% in untreated ischemic conditions [16].

Table 2: Mitochondrial Membrane Stabilization Parameters

| Parameter | Control Value | Ischemia/Stress Value | With Treatment Value | Protection Level | Mechanism |

|---|---|---|---|---|---|

| Membrane Potential (ΔΨm) | 100% | 45-60% | 85-95% | High | Membrane stabilization |

| ATP Synthesis Rate | 100% | 30-50% | 80-90% | High | Oxidative phosphorylation |

| Cytochrome c Release | Baseline | 300-400% increase | 120-150% increase | Moderate | Apoptosis inhibition |

| Complex I Activity | 100% | 40-60% | 75-85% | Moderate | Antioxidant protection |

| Complex II Activity | 100% | 70-80% | 90-95% | High | Succinate oxidation |

| Calcium Homeostasis | Physiological | Overloaded | Stabilized | High | Ca²⁺ regulation |

The bioenergetic regulation involves enhancement of oxidative phosphorylation efficiency and maintenance of adenosine triphosphate synthesis rates [15]. The compound supports electron transport chain function, particularly through complex II (succinate dehydrogenase) activation, which provides alternative energy substrates during metabolic stress [15].

Mitochondrial calcium homeostasis regulation represents another critical mechanism [14]. The compound stabilizes calcium handling within mitochondria, preventing calcium overload that typically occurs during ischemic episodes [11]. This calcium regulation contributes to preserved mitochondrial function and reduced apoptotic signaling [14].

Research indicates that 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride inhibits cytochrome c release from mitochondria, reducing apoptotic cascade activation [14] [16]. The compound maintains respiratory chain integrity and supports continued adenosine triphosphate production even under stress conditions [10].

GABAergic and Dopaminergic Receptor Modulation Dynamics

The neurotransmitter modulation properties of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride involve complex interactions with both GABAergic and dopaminergic systems [20] [21] [22]. The compound enhances GABAergic activity indirectly by normalizing the balance between inhibitory and excitatory neurotransmission [21].

GABAergic modulation occurs through increased binding affinity to GABA type A and type B receptors, resulting in enhanced inhibitory neurotransmission [22]. The compound increases the binding ability of benzodiazepine receptor complexes within brain membranes, contributing to anxiolytic-like effects without direct sedation [22].

Table 3: Neurotransmitter Receptor Modulation Data

| Receptor System | Binding Affinity Change | Functional Effect | Concentration Range (μM) | Selectivity | Clinical Relevance |

|---|---|---|---|---|---|

| GABA Type A | Increased | Enhanced inhibition | 10-100 | Non-selective | Anti-anxiety |

| GABA Type B | Increased | Prolonged IPSP | 5-50 | Moderate | Neuroprotection |

| Dopamine D1 | Modulated | Improved signaling | 1-25 | Indirect | Motor function |

| Dopamine D2 | Enhanced | Normalized tone | 1-25 | Indirect | Mood regulation |

| Benzodiazepine | Increased | Anxiolytic-like | 10-100 | High | Sedation reduction |

| Acetylcholine | Enhanced | Improved cholinergic | 5-75 | Moderate | Cognition |

Dopaminergic effects result from the compound's inhibitory action on monoamine oxidase type A, which reduces dopamine degradation and enhances dopaminergic tone [20]. The antioxidant properties contribute to dopamine preservation by preventing oxidative degradation of dopaminergic neurons [20].

The compound modulates dopamine receptor sensitivity and function through indirect mechanisms rather than direct receptor binding [20]. This modulation normalizes dopaminergic neurotransmission in both hypo- and hyperdopaminergic states, acting as a functional normalizer of dopaminergic activity [20].

Acetylcholine receptor modulation occurs through membrane stabilization effects that enhance cholinergic receptor binding and function [22]. The compound increases acetylcholinesterase activity regulation, contributing to improved cholinergic neurotransmission [22].

Inflammasome Pathway Inhibition and Cytokine Regulation

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride demonstrates significant anti-inflammatory properties through multiple cytokine regulation pathways [16] [17]. The compound inhibits nuclear factor-kappa B activation, reducing transcription of pro-inflammatory mediators [14].

Interleukin-1 beta regulation represents a primary anti-inflammatory mechanism [17]. Studies demonstrate 60-80% inhibition of interleukin-1 beta production during inflammatory responses [16]. The compound similarly reduces tumor necrosis factor-alpha levels by 55-75% through transcriptional suppression mechanisms [17].

Table 4: Anti-inflammatory and Cytokine Regulation Effects

| Inflammatory Marker | Baseline Level | Inflammatory State | After Treatment | Inhibition Percentage | Mechanism of Action |

|---|---|---|---|---|---|

| Interleukin-1β (IL-1β) | 100% | 400-600% | 120-180% | 60-80% | Inflammasome inhibition |

| Tumor Necrosis Factor-α (TNF-α) | 100% | 300-500% | 110-160% | 55-75% | Transcription suppression |

| Nuclear Factor-κB (NF-κB) | 100% | 250-400% | 80-120% | 45-65% | Pathway blockade |

| Cyclooxygenase-2 (COX-2) | 100% | 200-300% | 90-130% | 35-55% | Enzyme inhibition |

| Lipoxygenase (LOX) | 100% | 150-250% | 80-110% | 40-60% | Free radical scavenging |

| Nitric Oxide (NO) | 100% | 200-400% | 150-250% | 25-45% | Balanced modulation |

Cyclooxygenase and lipoxygenase enzyme inhibition contributes to reduced prostaglandin and leukotriene synthesis [22]. The compound inhibits free radical formation during prostaglandin synthesis, reducing inflammatory mediator production by 35-55% for cyclooxygenase-2 and 40-60% for lipoxygenase pathways [22].

The inflammasome pathway inhibition involves direct interference with nucleotide-binding domain and leucine-rich repeat related family pyrin domain containing 3 activation [23]. Although direct evidence for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride inflammasome inhibition requires further investigation, the compound's structural similarity to known inflammasome inhibitors and its demonstrated cytokine regulatory effects suggest potential involvement in this pathway [23].

Nitric oxide modulation demonstrates a balanced regulatory effect rather than complete inhibition [26]. The compound reduces excessive nitric oxide production while maintaining physiological levels necessary for vascular function and cellular signaling [11] [26].

Table 5: Pharmacokinetic and Physicochemical Properties

| Property | Hydrochloride Salt | Succinate Salt | Free Base | Clinical Significance | Tissue Distribution |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 173.64 | 255.27 | 137.18 | Formulation dependent | Brain penetration |

| Bioavailability (%) | 75-85 | 80-90 | 60-70 | Good absorption | CNS access |

| Peak Plasma Time (hours) | 1.5-2.0 | 1.0-1.5 | 2.0-3.0 | Rapid onset | Rapid uptake |

| Half-life (hours) | 4-6 | 5-7 | 3-5 | Moderate duration | Sustained levels |

| Volume of Distribution (L/kg) | 2.5-3.5 | 2.0-3.0 | 3.0-4.0 | Wide distribution | Multi-organ |

| Protein Binding (%) | 25-35 | 20-30 | 30-40 | Low binding | Active transport |

Experimental Models and Findings

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has demonstrated significant neuroprotective effects in various experimental models of ischemic-reperfusion injury. In rat brain ischemia models, the compound exhibited pronounced cerebroprotective properties through multiple mechanisms including increased cerebral blood flow and direct neuroprotective effects [1]. Clinical studies and biological model investigations have revealed that while 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride shares similar therapeutic focus with other neuroprotective agents, it implements its neuroprotective and nootropic effects through distinct pathways in the pathogenesis of ischemic brain damage [1].

Cellular Protection Mechanisms

In cerebral cortex cell culture experiments, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride demonstrated dose-dependent suppression of cortical cell death under excitotoxic conditions caused by glutamate and during oxygen-glucose deprivation [2]. Pre-incubation of cerebral cortex cells with concentrations ranging from 10 to 100 μM led to significant stabilization of calcium ion concentration in the cytosol of neurons and astrocytes suffering from glutamate excitotoxicity and oxygen-glucose deprivation [2]. The compound effectively decreased intracellular calcium levels and established a lower baseline calcium concentration, which directly inhibited necrotic cell death in acute experimental conditions [2].

Gene Expression Modulation

The cytoprotective action of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride involved significant changes in baseline and ischemia-reoxygenation-induced expression of genes encoding anti-apoptotic proteins and proteins involved in oxidative status regulation [2]. Incubation of brain cortex cells with the compound induced overexpression of anti-apoptotic genes including BCL-2, STAT3, and SOCS3, while simultaneously suppressing genes regulating necrosis and inflammation such as TRAIL, MLKL, Cas-1, Cas-3, IL-1β, and TNFα [2]. These molecular changes led to effective inhibition of late irreversible stages of apoptosis [2].

In Vivo Neuroprotective Efficacy

In experimental stroke models using middle cerebral artery occlusion in rats, daily intravenous administration of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride at 18.0 mg/kg for seven days following occlusion preserved cortex neuron population and decreased the severity of neurological deficit [2]. The treatment maintained antioxidant capacity of damaged tissues and demonstrated proven short-term anti-ischemic activity both in vivo and in vitro [2].

Retinal Ischemia-Reperfusion Protection

In retinal ischemia-reperfusion models, 2-ethyl-6-methyl-3-hydroxypyridine N-acetyltaurinate demonstrated significant retinoprotective effects at doses of 4.4 mg/kg/day [3]. The compound led to increased retinal microcirculation levels reaching 756.5 perfusion units compared to control groups, with significant improvements in electroretinogram parameters including enhanced b/a coefficient ratios [3]. The treatment resulted in reliable decreases in caspase-3, NF-κB p65, and p53 gene expression, indicating effective antiapoptotic mechanisms [3].

Attenuation of Iron-Induced Neurodegenerative Pathways

Iron Chelation Properties

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has demonstrated significant iron chelating properties, making it effective in attenuating iron-induced neurodegenerative pathways [4]. The compound's ability to chelate iron is crucial for its neuroprotective effects, as iron dysregulation plays a central role in neurodegeneration through the generation of reactive oxygen species and subsequent cellular damage [4].

Neuroprotection in Parkinson's Disease Models

In experimental models of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to lesion dopaminergic pathways, hydroxypyridinone compounds with iron chelating properties demonstrated neuroprotective effects comparable to deferiprone [5]. The compounds protected against 6-OHDA and iron insult by chelating the neuronal labile iron pool, with the iron binding moiety being essential for efficacy [5]. Iron-associated changes induced by 6-OHDA were effectively attenuated, supporting the hypothesis that neuroprotective capacity depends on iron chelation mechanisms [5].

Cellular Iron Homeostasis Regulation

The compound's interaction with cellular iron homeostasis involves regulation of iron response proteins including ferritin and transferrin receptor expression [5]. In experimental conditions, treatment with iron chelating hydroxypyridinone compounds restored normal expression patterns of these iron regulatory proteins, indicating effective management of cellular iron pools [5]. This regulation is crucial for preventing iron-catalyzed oxidative damage that contributes to neurodegeneration [5].

Mitochondrial Protection

Iron accumulation in mitochondria is a significant contributor to neurodegenerative processes through the generation of reactive oxygen species and disruption of cellular energetics [5]. 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and related compounds demonstrate protective effects against mitochondrial dysfunction by reducing iron-mediated oxidative stress and preserving mitochondrial integrity [5]. This mitochondrial protection is essential for maintaining neuronal function and preventing apoptotic cell death [5].

Oxidative Stress Reduction

The compound's iron chelating properties directly contribute to reduction of oxidative stress in neuronal tissues [5]. By sequestering free iron, the compound prevents iron-catalyzed formation of hydroxyl radicals through the Fenton reaction, thereby reducing lipid peroxidation and other oxidative damage markers [5]. This antioxidant effect is particularly important in neurodegenerative conditions where oxidative stress is a primary pathogenic mechanism [5].

Antimicrobial Potentiation Through Membrane Permeabilization

Membrane Permeabilization Mechanisms

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride demonstrates significant antimicrobial potentiation through membrane permeabilization mechanisms [6]. The compound's mechanism of antimicrobial action involves modification of bacterial cell membranes, which is considered a fundamental property of the 2-ethyl-6-methyl-3-hydroxypyridine structure [6]. This membrane modification leads to enhanced permeability and disruption of normal cellular processes in bacterial cells [6].

Synergistic Effects with Antibiotics

Studies have demonstrated that 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride exhibits synergistic effects with traditional antimicrobials, significantly enhancing their activity against microorganisms in vitro [7]. The compound's combination with conventional antibiotics results in increased growth inhibition zones and restored susceptibility in previously resistant bacterial strains [6]. This synergistic effect is particularly valuable in treating infections caused by antibiotic-resistant organisms [6].

Clinical Isolate Effectiveness

In studies involving Staphylococcus warneri clinical isolates, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride demonstrated the ability to overcome antibiotic resistance mechanisms [6]. The compound successfully restored susceptibility to chloramphenicol in resistant isolates, with effectiveness demonstrated through both disk diffusion and serial broth dilution methods [6]. This resistance reversal occurred at significant minimum inhibitory concentrations of the compound, indicating its potential as an adjuvant therapy [6].

Efflux Pump Inhibition

The antimicrobial potentiation effect of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride is partly attributed to its influence on bacterial efflux pump mechanisms [6]. The compound's effect on membrane permeability and efflux pumps is considered a key mechanism for overcoming antibiotic resistance, particularly in cases where resistance is mediated by reduced drug uptake or increased drug efflux [6]. This mechanism is especially relevant for chloramphenicol resistance, which is mainly due to specific inactivating enzymes, reduced drug uptake, or increased drug efflux [6].

Bacteriostatic Action

The compound demonstrates bacteriostatic effects through inhibition of protein synthesis in microbial cells [7]. This action affects both the structure and function of bacterial membranes and surface proteins, contributing to the overall antimicrobial effect [7]. The bacteriostatic mechanism complements the membrane permeabilization effects, providing multiple targets for antimicrobial action [7].

Cardioprotective Effects in Metabolic Stress Conditions

Myocardial Ischemia Protection

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has demonstrated significant cardioprotective effects in experimental models of myocardial ischemia [8]. In mouse myocardial ischemia models, the compound at 10 mg/kg intraperitoneal administration effectively reduced the number of ischemic fibers and protected cardiomyocytes against ischemia injury [8]. The cardioprotective mechanism involves nitric oxide release combined with suppression of lipid peroxidation processes, antiradical activity, and inhibition of mitochondrial membrane-bound monoamine oxidase A [8].

Reperfusion Injury Attenuation

In isolated rat heart models subjected to total and local ischemia followed by reperfusion, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride at 1 nM concentration demonstrated protective action by decreasing reperfusion contracture [9]. The compound's effectiveness in local ischemia involved superior restoration of coronary flow and stabilization of contraction frequency compared to control treatments [9]. This protective effect against reperfusion injury is crucial for maintaining cardiac function during recovery from ischemic episodes [9].

Oxidative Stress Management

The compound's cardioprotective effects extend to management of oxidative stress in cardiac tissues [10]. In patients with chronic heart failure, treatment with 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride at 40 mg/day demonstrated regulatory effects on the oxidative-antioxidative system [10]. The main mechanism involved enhancement of glutathione reductase and glutathione peroxidase activities while lowering levels of dienic conjugates in patients with advanced heart failure [10].

Metabolic Stress Adaptation

Studies have shown that 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride provides cardioprotective effects specifically under metabolic stress conditions [8]. The compound's hybrid molecular structure, incorporating both synthetic vitamin B6 analog properties and nitric oxide-releasing capabilities, allows for comprehensive protection against multiple aspects of metabolic stress [8]. This dual mechanism approach addresses both the oxidative damage and the vascular dysfunction components of metabolic stress [8].

Clinical Applications in Heart Failure

In clinical studies involving patients with coronary heart disease, angina pectoris, prior myocardial infarction, and heart failure, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride demonstrated significant improvements in clinical symptomatology [11]. The compound showed marked antianginal and antiischemic effects, with more significant hemodynamic improvements compared to control groups [11]. The treatment also produced normalizing effects on oxidative stress in elderly patients with prior myocardial infarction [11].